Penicillin K Penicillin K Antibiotic, a natural penicillin, synthesized /in vitro/ by incubating (S-octanoyl)glutathione, 6-APA and AT; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 525-97-3
VCID: VC0006021
InChI: InChI=1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
SMILES: CCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
Molecular Formula: C16H26N2O4S
Molecular Weight: 342.5 g/mol

Penicillin K

CAS No.: 525-97-3

Cat. No.: VC0006021

Molecular Formula: C16H26N2O4S

Molecular Weight: 342.5 g/mol

* For research use only. Not for human or veterinary use.

Penicillin K - 525-97-3

CAS No. 525-97-3
Molecular Formula C16H26N2O4S
Molecular Weight 342.5 g/mol
IUPAC Name (2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Standard InChI InChI=1S/C16H26N2O4S/c1-4-5-6-7-8-9-10(19)17-11-13(20)18-12(15(21)22)16(2,3)23-14(11)18/h11-12,14H,4-9H2,1-3H3,(H,17,19)(H,21,22)/t11-,12+,14-/m1/s1
Standard InChI Key XVASOOUVMJAZNJ-MBNYWOFBSA-N
Isomeric SMILES CCCCCCCC(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O
SMILES CCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O
Canonical SMILES CCCCCCCC(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O

Chemical Identity and Structural Characteristics

Penicillin K, chemically designated as (2S,5R,6R)-3,3-dimethyl-6-(octanoylamino)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, belongs to the class of natural penicillins. Its molecular formula is C₁₆H₂₆N₂O₄S, with a molecular weight of 342.5 g/mol . The compound’s structure features a beta-lactam ring fused to a thiazolidine ring, a hallmark of penicillin derivatives, and an octanoyl side chain that confers distinct physicochemical properties (Figure 1) .

Structural Comparison to Other Penicillins

Unlike penicillin G (benzylpenicillin) and penicillin V (phenoxymethylpenicillin), which have aromatic side chains, Penicillin K’s octanoyl group enhances its lipophilicity. This property influences its pharmacokinetic behavior, including tissue penetration and stability in acidic environments . Table 1 summarizes key structural differences:

PropertyPenicillin KPenicillin GPenicillin V
Side ChainOctanoylBenzylPhenoxymethyl
Molecular FormulaC₁₆H₂₆N₂O₄SC₁₆H₁₈N₂O₄SC₁₆H₁₈N₂O₅S
LipophilicityHighModerateLow

Biosynthesis and Production

Penicillin K is synthesized via the acyl-CoA: 6-aminopenicillanic acid (6-APA) acyltransferase pathway in Penicillium chrysogenum. This enzymatic process involves the transfer of an octanoyl group from S-octanoylglutathione to the 6-APA core . The reaction is CoA-dependent, distinguishing it from the biosynthesis of penicillins with smaller side chains .

In Vitro Synthesis

Pharmacological Profile

Mechanism of Action

Like all beta-lactams, Penicillin K inhibits bacterial cell wall synthesis by irreversibly binding to penicillin-binding proteins (PBPs), particularly transpeptidases responsible for cross-linking peptidoglycan strands . This action compromises cell wall integrity, leading to osmotic lysis.

Antimicrobial Spectrum

Penicillin K exhibits activity against Gram-positive bacteria, including Streptococcus pyogenes and Staphylococcus aureus (penicillin-sensitive strains). Its lipophilicity enhances penetration into lipid-rich tissues but reduces aqueous solubility, limiting its utility in systemic infections .

Resistance Mechanisms

The emergence of beta-lactamase-producing strains and altered PBPs has rendered Penicillin K obsolete in clinical settings. Over 90% of contemporary S. aureus isolates exhibit resistance through these mechanisms .

Historical Context and Clinical Use

Key Studies

  • A 1945 study demonstrated that Penicillin K prolonged survival in murine models infected with Streptococcus pneumoniae, but required higher doses than penicillin G to achieve equivalent effects .

  • Human trials in the 1950s reported a 20% incidence of hypersensitivity reactions, comparable to other penicillins of the era .

Comparative Analysis with Modern Beta-Lactams

Advantages and Limitations

ParameterPenicillin KPenicillin VAmoxicillin
Acid StabilityModerateHighHigh
Protein Binding85%80%20%
Half-Life (hrs)0.81.01.3

Penicillin K’s high protein binding and short half-life necessitated frequent dosing, contributing to its discontinuation .

Current Research and Future Directions

Recent studies have re-examined Penicillin K as a template for novel beta-lactamase inhibitors. Its bulky side chain shows potential for steric hindrance of enzyme active sites, a strategy employed in drugs like clavulanic acid . Additionally, nanoparticle-based delivery systems aim to overcome its pharmacokinetic limitations.

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